![molecular formula C32H62Cl2P2 B14441914 Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride CAS No. 79428-94-7](/img/structure/B14441914.png)
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] is a chemical compound with the molecular formula C44H38Cl2P2. It is also known as p-xylylenebis(triphenylphosphonium chloride). This compound is typically used in laboratory settings and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves the reaction of triphenylphosphine with p-xylylene dichloride. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have various applications in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] include:
- p-Xylylenebis(triphenylphosphonium chloride)
- 1,4-Phenylenebis(phosphonic acid)
- Polyoxometalate–viologen hybrids
Uniqueness
This compound] is unique due to its specific structure and reactivity. It has distinct properties that make it suitable for various applications in scientific research and industry. Its ability to undergo multiple types of chemical reactions and its potential use in drug delivery systems highlight its versatility and importance .
Propiedades
Número CAS |
79428-94-7 |
|---|---|
Fórmula molecular |
C32H62Cl2P2 |
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
tributyl-[[4-(tributylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C32H62P2.2ClH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
VXXRXAYLAUWBSK-UHFFFAOYSA-L |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C[P+](CCCC)(CCCC)CCCC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
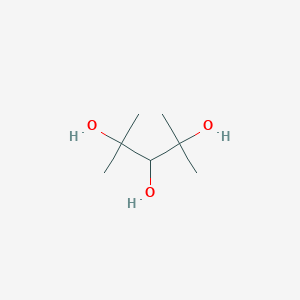
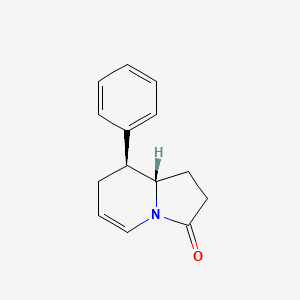
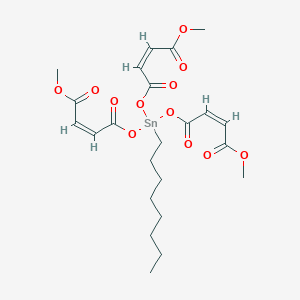
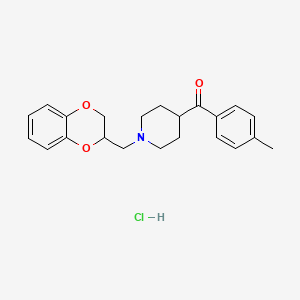
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
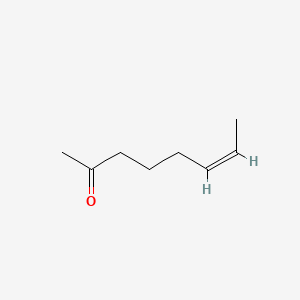
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)

